![molecular formula C20H25NO2 B3025960 17alpha-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-2,2,4,8,11,11,20,20-d8 CAS No. 2376035-92-4](/img/structure/B3025960.png)
17alpha-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-2,2,4,8,11,11,20,20-d8
Vue d'ensemble
Description
This compound, also known as Dienogest, is a synthetic hormone that binds to the progesterone receptor . It has an empirical formula of C20H25NO2 and a molecular weight of 311.42 . It is used as a contraceptive and has been shown in treatment trials to increase serum prolactin levels .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringO[C@@]1(CC#N)CC[C@@]2([H])[C@]3([H])CCC4=CC(CCC4=C3CC[C@@]21C)=O
. This indicates the presence of various functional groups including a nitrile group (CC#N), a ketone group (C=O), and a hydroxyl group (OH). Physical And Chemical Properties Analysis
The compound has a melting point of 214 °C . Its molecular weight is 311.42, and its empirical formula is C20H25NO2 .Applications De Recherche Scientifique
Aldosterone Antagonism
A study on various esters of 17-hydroxy-3-oxo-17alpha-pregn-4-ene-7alpha,21-dicarboxylic acid-gamma-lactone explores their synthesis and potential as aldosterone antagonists. These compounds, including methyl, ethyl, and isopropyl esters, exhibited promising oral and subcutaneous activity, hinting at the role similar compounds could play in modulating aldosterone-related pathways, potentially useful in treating conditions like hypertension and heart failure (Weier & Hofmann, 1975).
Crystal Growth and Structure Analysis
Research on the crystal growth and structure of hormonal derivatives, specifically 17alpha-acetoxy-6-hydroxymethyl-3,20-dioxo-19-nor-pregna-4,6-diene, reveals challenges in solubilization for pharmaceutical formulations due to spontaneous precipitation in aqueous solutions. This study's approach to controlling crystal formation and determining three-dimensional structures provides a framework for analyzing similar compounds' physical and chemical properties (Combes et al., 2002).
Metabolism and Excretion in Progestagen Development
An investigation into the metabolism and excretion of Org 30659, a potent progestagen, in postmenopausal women highlights the extensive metabolic processes at the C3- and C17-positions and the significance of phase II metabolism. This insight into progestagen metabolism underscores the importance of understanding metabolic pathways in the development of hormonal therapies, which could be relevant for compounds with similar structures and functions (Verhoeven et al., 2000).
Pharmacologic Properties
The pharmacologic exploration of CDB(VA)-2914, a synthetic steroid with potent progesterone antagonist activity, provides a comparative analysis of binding and antagonist potency across various receptors. Such research illustrates the potential therapeutic applications of structurally related compounds in contraception, uterine fibroids, and endometriosis treatment, emphasizing the need for a nuanced understanding of receptor modulator activity (Gainer & Ulmann, 2003).
Mécanisme D'action
Target of Action
The primary target of 17alpha-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-2,2,4,8,11,11,20,20-d8 is the progesterone receptor . This receptor plays a crucial role in the regulation of the menstrual cycle and pregnancy.
Mode of Action
This compound acts as a synthetic hormone that binds to the progesterone receptor . By binding to this receptor, it can mimic the effects of natural progesterone, leading to changes in the body’s hormonal balance.
Result of Action
The binding of this compound to the progesterone receptor can lead to various molecular and cellular effects. For instance, it has been shown in treatment trials to increase serum prolactin levels . This could potentially lead to changes in menstrual cycle regulation and fertility.
Orientations Futures
Propriétés
IUPAC Name |
2,2-dideuterio-2-[(8S,13S,14S,17R)-2,2,4,8,11,11-hexadeuterio-17-hydroxy-13-methyl-3-oxo-6,7,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]acetonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2/c1-19-8-6-16-15-5-3-14(22)12-13(15)2-4-17(16)18(19)7-9-20(19,23)10-11-21/h12,17-18,23H,2-10H2,1H3/t17-,18+,19+,20-/m1/s1/i3D2,6D2,10D2,12D,17D | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZFLJNIPTRTECV-VCTPBPHSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C4CCC(=O)C=C4CCC3C1CCC2(CC#N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C2CC[C@]3([C@@H]4CC[C@]([C@]4(CC(C3=C2CC(C1=O)([2H])[2H])([2H])[2H])C)(C([2H])([2H])C#N)O)[2H] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
17alpha-Hydroxy-3-oxo-19-norpregna-4,9-diene-21-nitrile-2,2,4,8,11,11,20,20-d8 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.